molecular formula C20H14INO4S B11055854 N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

Cat. No.: B11055854
M. Wt: 491.3 g/mol
InChI Key: YSCMXQAEANKMNY-UHFFFAOYSA-N
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Description

N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a benzodioxin ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

    Coupling with Thiophene Carboxamide: The final step involves coupling the iodophenyl-benzodioxin intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the iodine atom is replaced by other functional groups.

Scientific Research Applications

N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide lies in the presence of the iodophenyl group, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with molecular targets, making it a valuable compound for further research.

Properties

Molecular Formula

C20H14INO4S

Molecular Weight

491.3 g/mol

IUPAC Name

N-[7-(3-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H14INO4S/c21-13-4-1-3-12(9-13)19(23)14-10-16-17(26-7-6-25-16)11-15(14)22-20(24)18-5-2-8-27-18/h1-5,8-11H,6-7H2,(H,22,24)

InChI Key

YSCMXQAEANKMNY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=CC=C4)I

Origin of Product

United States

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